Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)-
Overview
Description
Preparation Methods
The synthesis of Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- typically involves the reaction of 4-ethoxy-1H-indazole with ethanoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- undergoes various chemical reactions, including:
Scientific Research Applications
Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- can be compared with other indazole derivatives such as:
1-(4-ethoxy-1H-indazol-1-yl)ethanone: Similar in structure but may have different substituents affecting its biological activity.
2-(1H-Imidazol-1-yl)ethanol: Another nitrogen-containing heterocycle with different functional groups and applications.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Shares a similar core structure but differs in the attached functional groups and their positions.
These comparisons highlight the uniqueness of Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- in terms of its specific substituents and the resulting biological activities and applications.
Properties
IUPAC Name |
1-(4-ethoxyindazol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11-6-4-5-10-9(11)7-12-13(10)8(2)14/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNLOHHMALLQRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C=NN2C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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